1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a specialized organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propan-1-amine moiety. This compound is primarily utilized in organic synthesis and acts as an intermediate in the formulation of various pharmaceuticals and agrochemicals. The unique trifluoromethoxy group enhances its chemical properties, making it valuable in scientific research and industrial applications.
This compound is classified under organic compounds, specifically as an amine derivative. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name: 1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride. It is cataloged with the Chemical Abstracts Service registry number 1476729-66-4, indicating its recognized status within chemical databases.
The synthesis of 1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride typically involves a multi-step process:
Industrial production methods often optimize these reaction conditions, including temperature control, pressure management, and catalyst use to enhance yield and purity.
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride can undergo various types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Hydrogen gas + Palladium on carbon | Catalytic hydrogenation |
Substitution | Alkyl halides or sulfonates | Basic conditions |
The mechanism of action for 1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, allowing better interaction with lipid membranes and proteins. This can lead to enzyme inhibition or receptor modulation, contributing to its potential biological effects.
The compound is typically observed as a white solid in its hydrochloride form. Specific melting points or boiling points are not universally documented but are essential for practical applications.
Key chemical properties include:
Relevant data regarding these properties are crucial for understanding its behavior in various applications.
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has several significant applications in scientific research:
This compound's unique chemical structure and properties make it a valuable asset in both academic research and industrial applications.
The trifluoromethoxy (-OCF₃) group serves as a critical bioisostere in modern drug design, strategically replacing traditional substituents like methoxy (-OCH₃), halogens, or nitro groups to enhance pharmacokinetic and pharmacodynamic properties. This substitution significantly increases lipophilicity (measured by logP values) while maintaining steric similarity, thereby improving blood-brain barrier (BBB) penetration—a vital characteristic for neuroactive agents. The group’s electron-withdrawing nature alters electron density in aromatic systems, enhancing metabolic stability by reducing oxidative deamination and cytochrome P450-mediated degradation. For example, in 1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride, the -OCF₃ group contributes to a molecular weight of 255.67 g/mol and a calculated logP of ~3.12, optimizing it for CNS-targeting therapeutics [1] [5].
Table 1: Physicochemical Properties of Key Bioisosteres
Substituent | Hansch π (Lipophilicity) | Hammett σ (Electron Withdrawal) | Metabolic Stability |
---|---|---|---|
-OCH₃ | -0.02 | -0.27 | Low (Rapid demethylation) |
-Cl | 0.71 | 0.23 | Moderate |
-NO₂ | -0.28 | 0.78 | Low (Reduction susceptibility) |
-OCF₃ | 1.04 | 0.35 | High |
The -OCF₃ group’s hydrophobic domain creates favorable van der Waals interactions with hydrophobic enzyme pockets, as observed in FDA-approved drugs like ubrogepant (CGRP antagonist) and alpelisib (PI3K inhibitor). Its inert C–F bonds resist hydrolytic cleavage, extending half-life in vivo. Consequently, drugs featuring this group show enhanced target engagement and reduced dosing frequency [2].
Para-substituted aromatic amines represent a privileged scaffold in medicinal chemistry, where substituents dictate electronic, steric, and solubility profiles. 1-(4-Substituted-phenyl)propan-1-amine derivatives exhibit starkly divergent behaviors based on their para-group:
Table 2: Pharmacological Impact of Para-Substituents on 1-Phenylpropan-1-amine Scaffold
Para-Substituent | logP | Solubility (mg/mL) | BBB Permeation Prediction | Key Applications |
---|---|---|---|---|
-OCF₃ | 3.12 | 0.195 | High | Neuroactive agents |
-CF₃ | 3.98 | 0.0569 | Moderate | Anticancer, antivirals |
-F | 2.37 | 0.238 | High | Antidepressants |
-OH | 1.15 | >1.0 | Low | Prodrugs, analgesics |
The -OCF₃ group’s position is critical: Para-substitution maximizes conformational stability and minimizes steric hindrance, enabling optimal interactions with targets like neurotransmitter transporters. This explains its prevalence in neuroactive compounds compared to ortho- or meta-substituted analogs [1] [4].
Chiral amines are pivotal in neuropharmacology due to enantioselective target recognition. In 1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride, the (S)-enantiomer (CAS: 1391401-37-8) exhibits distinct binding to monoamine transporters (SERT, NET, DAT) compared to the (R)-counterpart. The chiral center’s configuration dictates pharmacophore orientation, enabling stereospecific hydrogen bonding or ionic interactions within receptors. For instance:
Chirality influences distribution kinetics: The (S)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)propan-1-amine displays superior brain-to-plasma ratios (predicted BBB permeability: 0.85 vs. 0.42 for (R)-form) due to selective uptake by organic cation transporters. This underpins its potential in depression or Parkinson’s disease therapeutics [4] [5].
Table 3: Impact of Chirality on Drug Properties
Property | (S)-Enantiomer | (R)-Enantiomer | Significance |
---|---|---|---|
Target Affinity (e.g., SERT) | High (nM range) | Low (μM range) | Enantiopurity ensures efficacy |
Metabolic Half-life | Extended | Reduced | CYP2D6 preferentially metabolizes one enantiomer |
Crystallinity | High (salt-stabilized) | Moderate | Impacts formulation stability |
Synthetic Yield | 40–60% (asymmetric routes) | 40–60% | Cost implications for scale-up |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8